Ethyl 2-Chloro-2-(methylimino)acetate
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Overview
Description
Ethyl 2-Chloro-2-(methylimino)acetate: is an organic compound with the molecular formula C5H8ClNO2 . It is a versatile chemical used in various fields, including organic synthesis and pharmaceutical research. The compound is characterized by the presence of a chloro group and a methylimino group attached to an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-Chloro-2-(methylimino)acetate typically involves the reaction of ethyl chloroacetate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C2H5O2CCH2Cl + CH3NH2 → C2H5O2CCHClN(CH3)} ]
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-Chloro-2-(methylimino)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Hydrolysis: Ethanol and 2-chloro-2-(methylimino)acetic acid.
Reduction: Ethyl 2-amino-2-(methylimino)acetate.
Scientific Research Applications
Ethyl 2-Chloro-2-(methylimino)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: The compound is explored for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Chemical Biology: It serves as a building block for the synthesis of molecules used in chemical biology studies.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-Chloro-2-(methylimino)acetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form new compounds. In pharmaceutical research, its mechanism of action would be related to the biological activity of the final synthesized molecules.
Comparison with Similar Compounds
Ethyl 2-Chloro-2-(methylimino)acetate can be compared with similar compounds such as:
Ethyl 2-Chloroacetate: Lacks the imino group, making it less versatile in certain reactions.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
Ethyl 2-Bromo-2-(methylimino)acetate: Similar structure but with a bromo group instead of a chloro group, which can influence its reactivity in substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various chemical processes.
Properties
IUPAC Name |
ethyl 2-chloro-2-methyliminoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2/c1-3-9-5(8)4(6)7-2/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEZHILUMYZCCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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